3-(3-Methoxyphenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methoxyphenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives It is characterized by a morpholine ring substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)morpholine can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenylamine with epichlorohydrin to form an intermediate, which is then cyclized to produce the desired morpholine derivative. The reaction typically requires a base such as sodium hydroxide and is carried out under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methoxyphenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products: The major products formed from these reactions include oxidized derivatives such as ketones and carboxylic acids, reduced derivatives, and various substituted morpholine compounds.
Scientific Research Applications
3-(3-Methoxyphenyl)morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Methoxyphenyl)morpholine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 3-(4-Methoxyphenyl)morpholine
- 3-(2-Methoxyphenyl)morpholine
- 4-(3-Methoxyphenyl)morpholine
Comparison: 3-(3-Methoxyphenyl)morpholine is unique due to the position of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a distinct compound of interest in research and industrial applications .
Biological Activity
3-(3-Methoxyphenyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.
Structural Characteristics
This compound consists of a morpholine ring attached to a 3-methoxyphenyl group. The presence of the methoxy group enhances the compound's lipophilicity, which is crucial for its interaction with biological targets. The molecular structure can be represented as follows:
This unique structure allows it to engage in various pharmacological activities, particularly in pain modulation and anti-inflammatory responses.
Analgesic and Anti-inflammatory Potential
Research indicates that this compound may exhibit analgesic and anti-inflammatory properties. Its structural similarity to known pharmaceuticals suggests that it could act on receptors involved in pain modulation. Preliminary studies have shown its potential to inhibit key pathways associated with inflammation and pain signaling, making it a candidate for further drug development.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including non-small cell lung carcinoma (NSCLC) A549 and NCI-H23 cell lines. For example, compounds structurally related to this compound showed IC50 values ranging from 1.48 µM to 68.9 µM, indicating potent cytotoxicity .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways critical for inflammation and cancer progression.
Interaction Studies
Interaction studies suggest that this compound may bind to neurotransmission receptors and other biological targets involved in pain signaling pathways. Understanding these interactions is essential for elucidating its pharmacodynamics and therapeutic efficacy.
Comparative Analysis with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Morpholine ring + 3-methoxyphenyl group | Potential analgesic properties |
Morpholine | Simple heterocyclic amine | Commonly used as a solvent |
4-Methoxymorpholine | Morpholine with methoxy at para position | Different reactivity profile |
N,N-Dimethylmorpholine | Morpholine without substituents | Used primarily as a reagent |
The positioning of the methoxy group at the meta position relative to the morpholine nitrogen distinguishes this compound from other similar compounds, potentially enhancing its biological activity.
Case Studies and Research Findings
Several studies have reported on the biological activities of this compound:
- Antiproliferative Activity : A study demonstrated that derivatives of morpholinomethylbenzofuran exhibited significant antiproliferative activity against NSCLC cell lines, with some showing IC50 values comparable to established chemotherapeutic agents like staurosporine .
- Apoptosis Induction : Further research indicated that certain derivatives could induce apoptosis in cancer cells, suggesting that they may trigger programmed cell death pathways in malignant tissues .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)morpholine |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-2-3-9(7-10)11-8-14-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3 |
InChI Key |
CSSLIURVOZXHCT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2COCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.